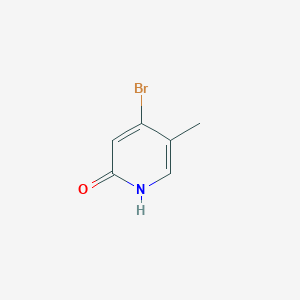
4-Bromo-5-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methylpyridin-2(1H)-one is a brominated derivative of pyridin-2(1H)-one, also known as 2-hydroxypyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 5-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of 5-Methylpyridin-2(1H)-one: The compound can be synthesized by the bromination of 5-methylpyridin-2(1H)-one using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Sandmeyer Reaction: Another method involves the diazotization of 5-methylpyridin-2(1H)-amine followed by the Sandmeyer reaction with copper(I) bromide to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 4-bromo-5-methylpyridine-N-oxide.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-methylpyridin-2(1H)-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and may be facilitated by the presence of a base.
Major Products Formed:
Oxidation Products: 4-bromo-5-methylpyridine-N-oxide
Reduction Products: 4-methylpyridin-2(1H)-one
Substitution Products: Various amines and alcohols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-methylpyridin-2(1H)-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Bromo-5-methylpyridin-2(1H)-one is similar to other brominated pyridine derivatives, such as 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one and 4-bromo-2-methylpyridine. its unique combination of a bromine atom and a methyl group at specific positions on the pyridine ring distinguishes it from these compounds. The presence of these substituents can influence the reactivity and biological activity of the compound, making it a valuable tool in various applications.
Comparison with Similar Compounds
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
4-Bromo-2-methylpyridine
4-Bromo-3-methylpyridin-2(1H)-one
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXCAFAWNUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














